2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine
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Overview
Description
2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine is a fluorinated amine compound with the molecular formula C10H20F2N2 This compound is notable for its unique structure, which includes a pyrrolidine ring and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine typically involves the introduction of fluorine atoms into the molecular structure. One common method is the reaction of a suitable amine precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the fluorination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated biomolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine involves its interaction with molecular targets through its fluorine atoms. Fluorine atoms can influence the electronic properties of the molecule, enhancing its reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylamine: Another fluorinated amine with similar properties.
2,2,3,3-Tetrafluoropropylamine: A compound with more fluorine atoms, offering different reactivity.
2,2-Difluoro-1,3-diaminopropane: A diamine with fluorine atoms, used in different applications.
Uniqueness
2,2-Difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine is unique due to its specific structure, which includes a pyrrolidine ring and two fluorine atoms. This structure imparts distinct chemical and physical properties, making it valuable for specialized research and industrial applications .
Properties
Molecular Formula |
C10H20F2N2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
2,2-difluoro-3-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-8-4-9(2,3)14(5-8)7-10(11,12)6-13/h8H,4-7,13H2,1-3H3 |
InChI Key |
UPOCWDMMHHEMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)CC(CN)(F)F)(C)C |
Origin of Product |
United States |
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